Ribociclib hydrochloride
Overview
Description
Ribociclib hydrochloride, marketed under the brand name Kisqali, is a selective cyclin-dependent kinase inhibitor. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Developed by Novartis and Astex Pharmaceuticals, this compound received FDA approval in March 2017 .
Mechanism of Action
Target of Action
Ribociclib hydrochloride, also known as LEE011 hydrochloride, primarily targets two proteins: cyclin-dependent kinase 4 and cyclin-dependent kinase 6 (CDK4 and CDK6) . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 (pre-DNA synthesis) phase to the S (DNA synthesis) phase .
Mode of Action
this compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor gene product . This inhibition results in the activation of the Rb protein, which in turn halts cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is often disrupted in cancer, leading to abnormal cell proliferation . This compound’s inhibition of CDK4/6 prevents the hyperphosphorylation of Rb, thereby activating the Rb protein and inhibiting cell cycle progression .
Pharmacokinetics
this compound is orally bioavailable . After oral dosing, it is rapidly absorbed, with peak blood plasma levels reached within one to four hours . Steady-state concentrations are achieved after about eight days of repeated dosage .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of cell cycle progression . By blocking CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby activating the Rb protein and inhibiting the progression of the cell cycle . This results in the slowing or stopping of cancer cell growth .
Biochemical Analysis
Biochemical Properties
Ribociclib hydrochloride functions by inhibiting the activity of CDK4 and CDK6, enzymes that are essential for the progression of the cell cycle from the G1 phase to the S phase. By blocking these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing cell cycle arrest . This compound interacts with various biomolecules, including cyclin D, which forms a complex with CDK4/6, and the retinoblastoma protein, which is a key regulator of cell cycle progression .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. It induces G1 phase cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the cyclin D-CDK4/6-p16-retinoblastoma pathway, which is often dysregulated in cancer . Additionally, this compound influences gene expression by modulating the activity of transcription factors that are regulated by the retinoblastoma protein .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of CDK4 and CDK6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their kinase activity . This inhibition leads to the dephosphorylation of the retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression . The compound’s ability to induce cell cycle arrest and apoptosis is a result of its direct interaction with CDK4/6 and its downstream effects on the retinoblastoma protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as degradation and long-term exposure . Studies have shown that prolonged treatment with this compound can lead to sustained cell cycle arrest and reduced cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively induce cell cycle arrest and inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, such as neutropenia and QT prolongation . The therapeutic window for this compound is therefore critical for maximizing its efficacy while minimizing toxicity .
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The metabolic pathways involved include hydroxylation, oxidation, and reduction, leading to the formation of various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The interaction of this compound with CYP3A4 and other enzymes is crucial for its biotransformation and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its penetration into the brain . This compound is distributed extensively in tissues, with a high volume of distribution, indicating its ability to reach various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4 and CDK6 . The compound’s subcellular localization is critical for its activity, as it needs to be in proximity to its target kinases . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments . The precise localization of the compound within cells is essential for its effectiveness in inhibiting cell cycle progression and inducing cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribociclib hydrochloride is synthesized through a multi-step process. The key steps involve the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine and cyclopentyl groups. The final step involves the formation of the hydrochloride salt. The synthetic route typically includes reactions such as Buchwald coupling, regioselective hydrodechlorination, and DMAP-catalyzed ester hydrolysis .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. Green chemistry principles are often employed to minimize the use of hazardous solvents and reagents. For instance, ethanol and dimethyl sulfoxide are preferred over more toxic solvents like dimethylformamide .
Chemical Reactions Analysis
Types of Reactions: Ribociclib hydrochloride undergoes various chemical reactions, including:
Oxidation: Ribociclib can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like cyanide ions can be used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated and reduced metabolites, as well as substituted derivatives .
Scientific Research Applications
Ribociclib hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclin-dependent kinase inhibition.
Biology: Ribociclib is used to investigate cell cycle regulation and its impact on cancer cell proliferation.
Medicine: It is a key component in the treatment of advanced breast cancer, often used in combination with other therapies to enhance efficacy and delay resistance
Industry: Ribociclib-loaded nanoparticles are being developed to improve drug delivery and pharmacokinetics.
Comparison with Similar Compounds
- Palbociclib
- Abemaciclib
- Fam-trastuzumab deruxtecan
Ribociclib hydrochloride stands out due to its high selectivity and effectiveness in combination therapies, making it a valuable addition to the arsenal of cancer treatments.
Properties
IUPAC Name |
7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRSIQPIKASMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211443-80-9 | |
Record name | Ribociclib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIBOCICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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